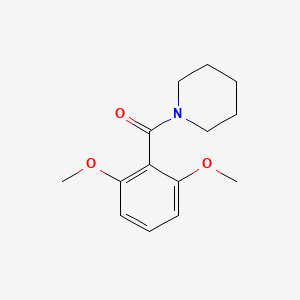
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenylpropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenylpropyl)piperazine, commonly referred to as BPAP, is a chemical compound that belongs to the class of piperazine derivatives. BPAP has been found to have potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of BPAP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. BPAP has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects
BPAP has been found to have a range of biochemical and physiological effects in various animal models. These effects include the stimulation of locomotor activity, the enhancement of learning and memory, the reduction of anxiety and depression-like behaviors, and the improvement of sleep quality. BPAP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
BPAP has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, BPAP has some limitations, including its limited solubility in water and its relatively short half-life in vivo. These limitations may affect its use in certain experimental settings.
Future Directions
BPAP has significant potential for future research and development. Some possible future directions include the investigation of its therapeutic potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, the development of novel BPAP derivatives with improved pharmacological properties, and the exploration of its potential as a cognitive enhancer for healthy individuals. Further research is needed to fully understand the mechanism of action of BPAP and its potential applications in various fields of scientific research.
Synthesis Methods
BPAP can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole with 3-phenylpropanol to form the intermediate 1-(1,3-benzodioxol-5-yl)-4-(3-phenylpropan-1-ol)piperazine. This intermediate is then treated with trifluoroacetic acid to obtain the final product, BPAP. The synthesis of BPAP has been optimized to improve its yield and purity.
Scientific Research Applications
BPAP has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, BPAP has been found to have a neuroprotective effect and can enhance cognitive function. In pharmacology, BPAP has been shown to have potential as a therapeutic agent for the treatment of depression, anxiety, and sleep disorders. In medicinal chemistry, BPAP has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-5-18(6-3-1)7-4-10-22-11-13-23(14-12-22)16-19-8-9-20-21(15-19)25-17-24-20/h1-3,5-6,8-9,15H,4,7,10-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOIKENQPVMVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-phenylpropyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)


![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)

![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)
![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5689962.png)
![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)

![{3-(3-methyl-2-buten-1-yl)-1-[3-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5689987.png)